![molecular formula C18H16ClN3O3S3 B2652261 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 922021-49-6](/img/structure/B2652261.png)
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
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Overview
Description
The compound “2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid” has a molecular formula of C11H9ClN2O4S2 and a molecular weight of 332.78 . It’s provided by ChemScene for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of the related compound “2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid” consists of a thiazole ring attached to a chlorophenyl group and an acetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid” are not fully detailed in the sources I found .Scientific Research Applications
Metabolism and Bioactivation
Studies have explored the metabolism of related thiazole derivatives, demonstrating their transformation into various metabolites in biological systems. For instance, the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats involves the formation of mercapturic acid and S-glucuronide conjugates, suggesting potential bioactivation pathways that could be relevant to the parent compound (Bakke et al., 1981).
Antimicrobial and Antifungal Activities
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties has shown promising antimicrobial and antifungal properties. These findings suggest that derivatives of the compound may also possess valuable antimicrobial and antifungal applications (Darwish et al., 2014).
Anticonvulsant Properties
Derivatives containing the sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing protection against picrotoxin-induced convulsions. This highlights the potential for developing anticonvulsant therapies based on this chemical structure (Farag et al., 2012).
Anticancer and Antitumor Activities
Research has been conducted on the synthesis of various derivatives to evaluate their anticancer and antitumor activities. Some compounds have shown significant activity against cancer cell lines, suggesting that the core structure could serve as a basis for developing new anticancer agents (Ghorab et al., 2015).
Enzyme Inhibition
Studies have also focused on the synthesis and evaluation of compounds for their ability to inhibit specific enzymes, such as carbonic anhydrase, which is relevant in the treatment of various diseases including cancer, obesity, and epilepsy. These investigations suggest that sulfonamide derivatives, including those related to the compound , could be potent enzyme inhibitors with therapeutic potential (Carta et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c1-26-16-5-3-2-4-15(16)21-17(23)10-13-11-27-18(20-13)22-28(24,25)14-8-6-12(19)7-9-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLMOTOWDBVOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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